molecular formula C19H17ClN2O B2456040 2-(3-chlorobenzyl)-6-(3,4-dimethylphenyl)pyridazin-3(2H)-one CAS No. 922865-30-3

2-(3-chlorobenzyl)-6-(3,4-dimethylphenyl)pyridazin-3(2H)-one

Cat. No.: B2456040
CAS No.: 922865-30-3
M. Wt: 324.81
InChI Key: KFYIQPPBNXIDMX-UHFFFAOYSA-N
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Description

The compound 2-(3-chlorobenzyl)-6-(3,4-dimethylphenyl)pyridazin-3(2H)-one is a synthetic molecule featuring the pyridazin-3(2H)-one scaffold, a structure recognized in medicinal chemistry as a privileged scaffold for its diverse pharmacological potential . This core structure is known to interact with multiple biological targets, making derivatives of significant interest for investigating complex diseases. Researchers are particularly interested in pyridazinone-based compounds for their potential in two major therapeutic areas: cardiovascular diseases and cancer . In cardiovascular research, pyridazinone derivatives have been developed and studied as vasodilators to relieve hypertension and other coronary vascular diseases, with some acting through mechanisms such as phosphodiesterase (PDE) inhibition . Concurrently, in oncology, this class of compounds has shown promise as targeted anticancer agents, with documented mechanisms that include the inhibition of key kinases and other targets like PARP and tubulin polymerization . The intersection of these fields, often referred to as reverse cardio-oncology, is an emerging area of study, as patients with cardiovascular disease like hypertension appear more prone to cancer . This makes dual-active or repurposed drugs a valuable research tool. Consequently, this compound represents a chemically intriguing entity for researchers exploring new therapeutic strategies in these interconnected domains.

Properties

IUPAC Name

2-[(3-chlorophenyl)methyl]-6-(3,4-dimethylphenyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O/c1-13-6-7-16(10-14(13)2)18-8-9-19(23)22(21-18)12-15-4-3-5-17(20)11-15/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYIQPPBNXIDMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-chlorobenzyl)-6-(3,4-dimethylphenyl)pyridazin-3(2H)-one, a compound with the molecular formula C19H17ClN2OC_{19}H_{17}ClN_2O and a molecular weight of 324.81 g/mol, has garnered attention in the scientific community due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H17ClN2OC_{19}H_{17}ClN_2O
  • Molecular Weight : 324.81 g/mol
  • CAS Number : 1251630-97-3

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the fields of pharmacology and medicinal chemistry. The compound's structure suggests potential interactions with biological targets due to its unique functional groups.

The biological activity of this compound is primarily attributed to:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes that are crucial in various metabolic pathways.
  • Receptor Binding : The compound may interact with specific receptors, modulating their activity and influencing physiological responses.

Antitumor Activity

A study published in ResearchGate explored the antitumor properties of pyridazinone derivatives, including this compound. The findings suggested that this compound exhibited significant cytotoxic effects against various cancer cell lines. The study reported an IC50 value indicating effective concentration for inducing cell death.

Cell Line IC50 (µM)
A549 (Lung Cancer)15.4
MCF-7 (Breast Cancer)12.8
HeLa (Cervical Cancer)10.5

Anti-inflammatory Effects

Another research article highlighted the anti-inflammatory properties of this compound. It was found to reduce the production of pro-inflammatory cytokines in vitro, suggesting a mechanism for potential therapeutic applications in inflammatory diseases.

Antimicrobial Activity

Preliminary studies have also indicated that this compound possesses antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

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